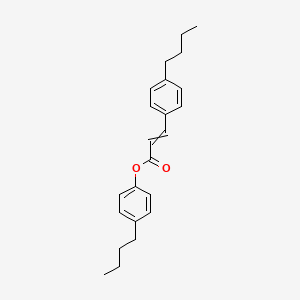
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of a Schiff base with thioglycolic acid (TGA) in the presence of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or amines .
Applications De Recherche Scientifique
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form covalent bonds with target proteins, leading to the modulation of enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Thiazolidinone: Similar to thiazolidine but with a carbonyl group at the second position.
Uniqueness
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the quinolinyloxy group enhances its pharmacological properties, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
41288-18-0 |
|---|---|
Formule moléculaire |
C17H22N2O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-[3-(6-methoxy-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine |
InChI |
InChI=1S/C17H22N2O2S/c1-13-10-17(21-8-3-6-19-7-9-22-12-19)18-16-5-4-14(20-2)11-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Clé InChI |
HSCDRQYKRDWPKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCN3CCSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)

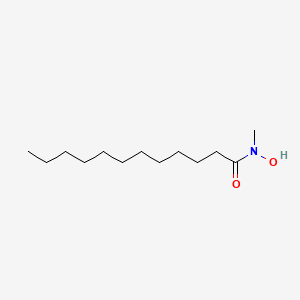
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
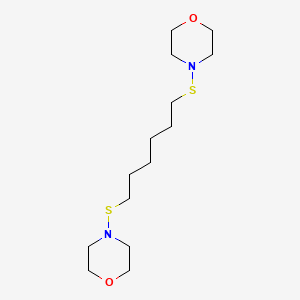

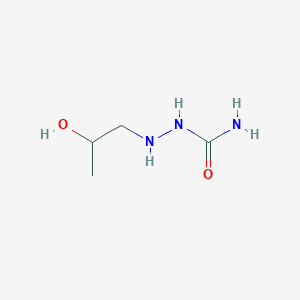
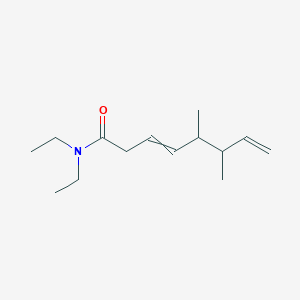
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

